(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid
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Overview
Description
®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is a modified amino acid derivative. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in peptide synthesis. The cyclopentyl group adds a unique structural element, making this compound valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including ®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid, often employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support, facilitating the efficient synthesis of complex peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution: Reactions involving the substitution of functional groups on the cyclopentyl ring.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Major Products
The major products formed from these reactions include peptides and modified amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based therapeutics and drug delivery systems.
Industry: Applied in the production of functional materials and biomaterials
Mechanism of Action
The mechanism of action of ®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of complex peptide structures.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid
- ®-3-(Fmoc-amino)-5-phenylpentanoic acid
- ®-3-(Fmoc-amino)-5-isopropylpentanoic acid
Uniqueness
®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions in peptide synthesis, making it a valuable tool for creating peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(3R)-5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)15-18(14-13-17-7-1-2-8-17)26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,1-2,7-8,13-16H2,(H,26,29)(H,27,28)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEBUTOPOMCRLQ-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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